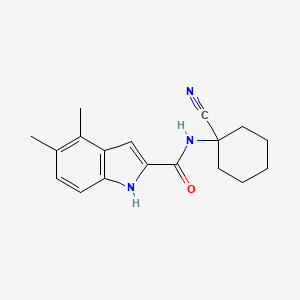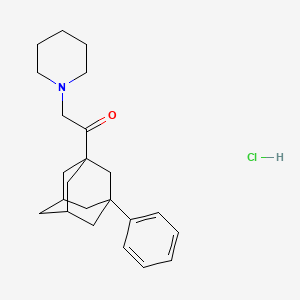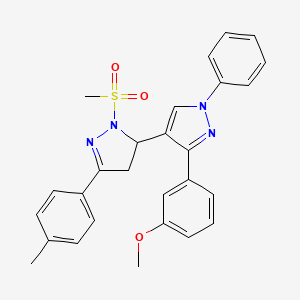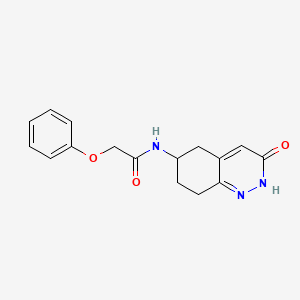
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide, also known as APAA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. APAA is a member of the adamantane family of compounds, which are known for their unique chemical and physical properties.
科学的研究の応用
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide has shown potential therapeutic applications in several areas of scientific research. One of the most promising areas is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is not fully understood, but it is believed to act on several different pathways in the body. This compound has been shown to inhibit the formation of amyloid-beta plaques by preventing the aggregation of beta-amyloid peptides. This compound also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the activity of several neurotransmitters, including dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects in the body. It has been shown to increase the levels of antioxidant enzymes, which can protect against oxidative stress. This compound also has anti-inflammatory effects, which can reduce inflammation in the body. Additionally, this compound has been shown to increase the levels of several neurotransmitters, including dopamine and serotonin, which can improve mood and cognitive function.
実験室実験の利点と制限
One of the advantages of using N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target receptors, which can improve the accuracy of lab experiments. Additionally, this compound has a long half-life, which can make it easier to study its effects over a longer period of time. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability. This compound is a synthetic compound that is not readily available, which can make it difficult to obtain for lab experiments.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide. One area of research is in the development of more efficient synthesis methods for this compound. This could help to reduce the cost and increase the availability of the compound. Another area of research is in the development of more selective and potent analogs of this compound. This could help to improve its therapeutic potential and reduce any potential side effects. Additionally, more research is needed to fully understand the mechanism of action of this compound and its effects on different pathways in the body.
合成法
The synthesis of N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide is a complex process that involves several chemical reactions. The starting materials for the synthesis include 4-acetylphenol and 2-phenyl-2-adamantanone. These two compounds are reacted with acetic anhydride and a catalytic amount of sulfuric acid to form the intermediate product, 4-acetylphenyl-2-phenyladamantane. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form the final product, this compound.
特性
IUPAC Name |
N-(4-acetylphenyl)-2-(2-phenyl-2-adamantyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2/c1-17(28)20-7-9-24(10-8-20)27-25(29)16-26(21-5-3-2-4-6-21)22-12-18-11-19(14-22)15-23(26)13-18/h2-10,18-19,22-23H,11-16H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZTZJLJCNOGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CC2(C3CC4CC(C3)CC2C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(cyclohex-1-en-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2972389.png)
![2-[7-(4-fluorophenyl)sulfonyl-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2972390.png)
![Tert-butyl N-[4-(1,2,5-dithiazepan-5-yl)-2-methyl-4-oxobutan-2-yl]carbamate](/img/structure/B2972393.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2972396.png)

![(1E)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[4-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B2972403.png)


![N-(4-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2972407.png)
![2-(3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamido)benzamide](/img/structure/B2972408.png)
![3-[(3,4-dimethoxyphenyl)sulfonyl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B2972409.png)